molecular formula C13H10O4 B14383144 Ethyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate CAS No. 89509-96-6

Ethyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate

Cat. No.: B14383144
CAS No.: 89509-96-6
M. Wt: 230.22 g/mol
InChI Key: KRTLKSOEAICSFF-UHFFFAOYSA-N
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Description

Ethyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate is a chemical compound with the molecular formula C13H10O5 It is a derivative of naphthalene, characterized by the presence of two oxo groups at the 3 and 4 positions and an ethyl ester group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate typically involves the reaction of 1-naphthol derivatives with ethyl 2,3-dibromopropanoate in the presence of potassium carbonate (K2CO3) in refluxing acetone for 28 hours . This reaction leads to the formation of the desired compound in varying yields.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxo groups and the ester functionality allow the compound to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

    Ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate: A related compound with a furan ring fused to the naphthalene core.

    4-(3-amino-1,4-dioxo-1,4-dihydronaphthalene-2-ylamino)-4-oxobutanoic acid: Another derivative with similar structural features.

Uniqueness: Ethyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

89509-96-6

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

ethyl 3,4-dioxonaphthalene-2-carboxylate

InChI

InChI=1S/C13H10O4/c1-2-17-13(16)10-7-8-5-3-4-6-9(8)11(14)12(10)15/h3-7H,2H2,1H3

InChI Key

KRTLKSOEAICSFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2C(=O)C1=O

Origin of Product

United States

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